Pent-2-yn-1-amine
Overview
Description
Pent-2-yn-1-amine, also known as 2-pentyn-1-amine, is an organic compound with the molecular formula C₅H₉N. It is a member of the amine family, characterized by the presence of an amino group (-NH₂) attached to a carbon chain that includes a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of sodium azide with an appropriate alkyne in the presence of N,N-dimethylformamide under an inert atmosphere at 70°C. This is followed by the addition of triphenylphosphine in diethyl ether at 0°C, and the reaction mixture is then allowed to warm to room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pent-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The triple bond can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitroalkynes.
Reduction: Saturated amines.
Substitution: Halogenated amines.
Scientific Research Applications
Pent-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of pharmaceuticals with amine functionalities.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of pent-2-yn-1-amine involves its reactivity due to the presence of both the amino group and the triple bond. The amino group can act as a nucleophile, participating in various substitution and addition reactions. The triple bond provides a site for electrophilic addition and can undergo cycloaddition reactions, forming complex cyclic structures. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Pent-4-yn-1-amine: Another alkyne amine with the triple bond at a different position.
Propargylamine: A simpler alkyne amine with the triple bond adjacent to the amino group.
But-2-yn-1-amine: A shorter carbon chain analogue.
Uniqueness: Pent-2-yn-1-amine is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific heterocyclic compounds and in applications requiring precise control over molecular structure .
Properties
IUPAC Name |
pent-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYFACEVXRLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458603 | |
Record name | 2-pentynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41282-41-1 | |
Record name | 2-Pentyn-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41282-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-pentynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-2-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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